molecular formula C6H5N3O B1603852 1H-Pyrazolo[4,3-B]pyridin-5-OL CAS No. 52090-73-0

1H-Pyrazolo[4,3-B]pyridin-5-OL

Cat. No. B1603852
CAS RN: 52090-73-0
M. Wt: 135.12 g/mol
InChI Key: JKASUHLBAQPJRO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-B]pyridin-5-OL is a chemical compound used in the synthesis of effective VEGFR-2 inhibitors . It is also a reagent for the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-B]pyridin-5-OL involves various methods. One approach involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-B]pyridin-5-OL is complex and involves a pyrazolopyridine system . The structure is assembled according to the method used in the synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Pyrazolo[4,3-B]pyridin-5-OL are systematized according to the method used to assemble the pyrazolopyridine system . The reactions involve a sequential opening/closing cascade reaction .

Scientific Research Applications

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including 1H-Pyrazolo[4,3-b]pyridin-5-ol, have been extensively studied for their synthesis methods and biomedical applications. These compounds have shown potential in drug discovery, owing to their ability to interact with various biological targets. For instance, they have been synthesized through different synthetic routes from pyrazole or pyridine precursors and found applications in kinase inhibition, which is crucial in cancer drug development (Donaire-Arias et al., 2022).

Development of Kinase-Focused Libraries

The scaffold of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 1H-Pyrazolo[4,3-b]pyridin-5-ol, has been utilized to develop libraries for screening against kinases. These libraries aid in the discovery of new cancer therapeutics by targeting ATP competitive binding sites on kinase enzymes (Smyth et al., 2010).

Antioxidant Potential

Compounds derived from 1H-Pyrazolo[4,3-b]pyridin-5-ol have been evaluated for their antioxidant activities. Novel heterocyclic compounds incorporating pyrazole, thiazole, and pyridine moieties showed promising antioxidant activities in DPPH scavenging assays. This indicates their potential utility in developing treatments for oxidative stress-related diseases (Kaddouri et al., 2020).

Antileishmanial Activity

Research on substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates has shown significant antileishmanial activity against Leishmania amazonensis promastigotes. These findings highlight the potential of 1H-Pyrazolo[4,3-b]pyridin-5-ol derivatives in the treatment of leishmaniasis, a parasitic disease (Medeiros et al., 2017).

Safety And Hazards

While specific safety and hazards information for 1H-Pyrazolo[4,3-B]pyridin-5-OL is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the research and development of 1H-Pyrazolo[4,3-B]pyridin-5-OL could involve the exploration of new synthetic strategies and approaches . There is also potential for further exploration of its use in the synthesis of potent and selective BCL-2 inhibitors .

properties

IUPAC Name

1,4-dihydropyrazolo[4,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-1-4-5(8-6)3-7-9-4/h1-3H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKASUHLBAQPJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609783
Record name 1,4-Dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-B]pyridin-5-OL

CAS RN

52090-73-0
Record name 1,4-Dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H-pyrazolo[4,3-b]pyridin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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